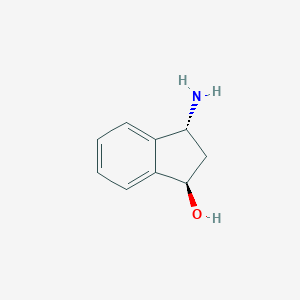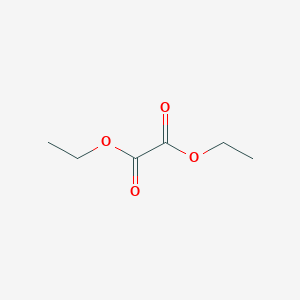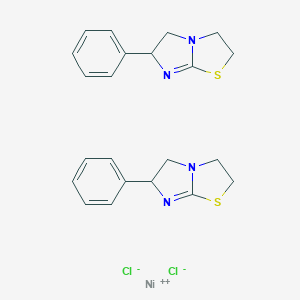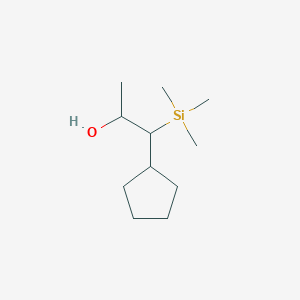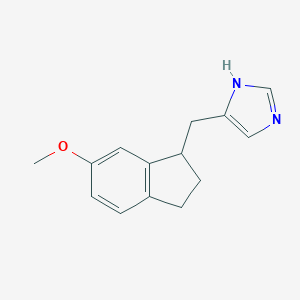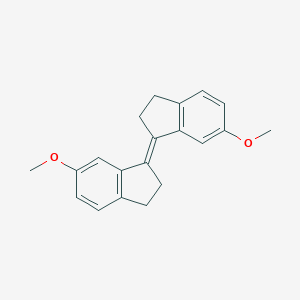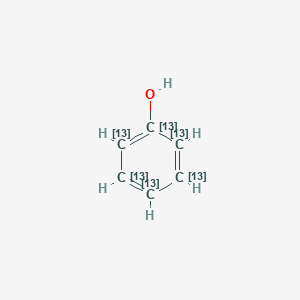
Phenol-13C6
Overview
Description
Phenol-13C6 is a building block that has been used in the synthesis of 13C6-labeled metabolites of (±)-asenapine .
Synthesis Analysis
Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . The synthesis of phenolic compounds involves methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation .Molecular Structure Analysis
Phenol-13C6 has a molecular formula of 13C6H6O. Its average mass is 100.067 Da and its monoisotopic mass is 100.061996 Da .Chemical Reactions Analysis
Phenols are highly reactive towards electrophilic aromatic substitution . They undergo oxidation to yield a quinone .Physical And Chemical Properties Analysis
Phenol-13C6 has a density of 1.1±0.1 g/cm3. Its index of refraction is 1.553, and its molar refractivity is 28.1±0.3 cm3 .Scientific Research Applications
- Application : Phenol-13C6 is used in the study of anaerobic biodegradation of municipal solid waste .
- Method : The biodegradation of 13C6-phenol until mineralisation was observed under mesophilic and thermophilic conditions during the degradation of municipal solid waste .
- Results : Two types of degradation kinetics were obtained, one follows a first order kinetic and the other follows a lag-phase model. The pyrosequencing analysis shows that in the fastest kinetic Clostridium sp. and Anaerobranca sp. were the microorganisms majorly present under mesophilic and thermophilic conditions, respectively .
- Application : Phenolic compounds, including Phenol-13C6, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .
- Method : The application methods vary depending on the specific industry and the desired bioactivity. Techniques to improve their sustainable resourcing, stability and bioavailability are being developed .
- Results : Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
Anaerobic Biodegradation
Industrial Applications
- Application : Phenol-13C6 can be used in protein expression studies .
- Method : The specific methods of application would depend on the particular protein being studied and the experimental design .
- Results : The outcomes of these studies can vary widely, as they would be dependent on the specific proteins and experimental conditions .
Protein Expression Studies
Isotope Labeling in NMR Spectroscopy
- Application : Phenol-13C6 can be used in chemical tagging, a process used in synthetic chemistry to track the progress of a reaction .
- Method : The specific methods of application would depend on the particular reaction being studied and the experimental design .
- Results : The outcomes of these studies can vary widely, as they would be dependent on the specific reactions and experimental conditions .
- Application : Phenol-13C6 can be used for stable isotope labeling, a technique used in chemistry to track the movement of atoms through a chemical reaction .
- Method : The compound can be introduced into a sample, and its presence can then be detected using various analytical techniques .
- Results : This can provide valuable information about the reaction mechanism and the fate of individual atoms in the reaction .
Chemical Tagging
Stable Isotope Labeling
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480397 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol-13C6 | |
CAS RN |
89059-34-7 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89059-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



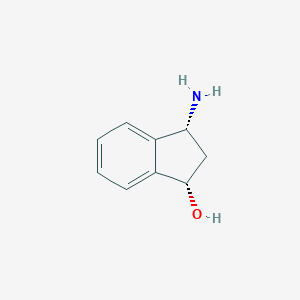
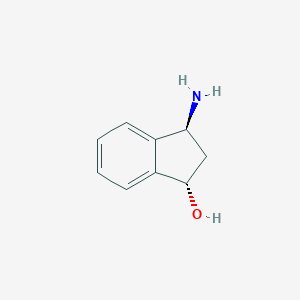
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
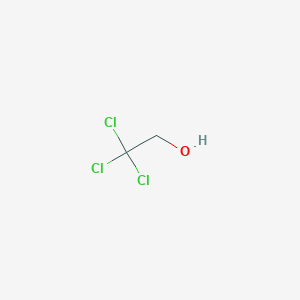
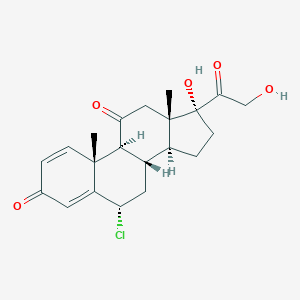

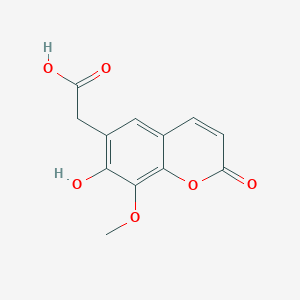
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
